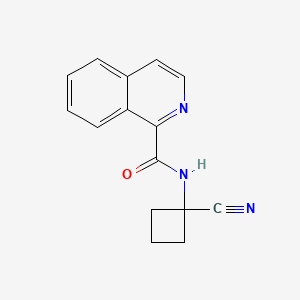
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide is a chemical compound with the following structural formula: !N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide . It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials, such as isoquinoline or its derivatives. The key steps include cyclization of the amide group with a cyanocyclobutane moiety, followed by further functionalization to introduce the carboxamide group .
Molecular Structure Analysis
The molecular structure of N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide consists of an isoquinoline ring fused to a cyclobutane ring, with a cyano group attached to the cyclobutane and a carboxamide group on the isoquinoline ring. The rigid cyclobutane moiety imparts conformational constraints, affecting its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles to modify its structure and enhance its properties .
properties
IUPAC Name |
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-15(7-3-8-15)18-14(19)13-12-5-2-1-4-11(12)6-9-17-13/h1-2,4-6,9H,3,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOFMWSBWHEPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
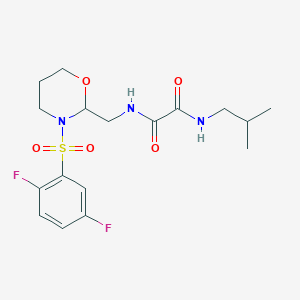

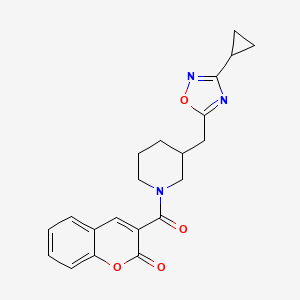
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

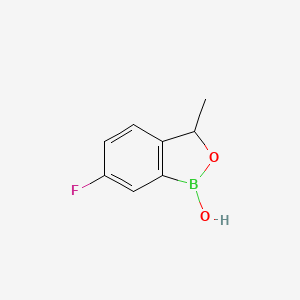
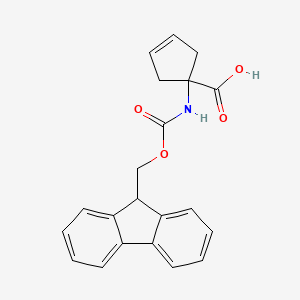
![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)